6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Description
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a hydrogenated heterocyclic compound featuring a fused pyrrolidine and benzimidazole core with a methyl substituent at the 6-position. This structural motif confers unique physicochemical properties, including enhanced solubility and conformational flexibility compared to fully aromatic analogs. The compound is synthesized via cyclization or oxidative ring-closure methods, as seen in related pyrrolo[1,2-a]benzimidazoles (e.g., 5,8-dimethoxy derivatives prepared in 89% yield via oxidative methods) . Its pharmacological relevance stems from the benzimidazole pharmacophore, which is critical in medicinal chemistry for targeting enzymes, receptors, and DNA .
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-4-5-10-9(7-8)12-11-3-2-6-13(10)11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODBQLGGTDXESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of 5-Substituted 2-(γ-Chloroalkyl)benzimidazoles
A foundational method involves the cyclization of 5-substituted 2-(γ-chloroalkyl)benzimidazoles under basic conditions. For 6-methyl derivatives, the precursor 5-methyl-2-(3-chloropropyl)benzimidazole undergoes dehydrohalogenation in the presence of sodium ethoxide (NaOEt) in anhydrous ethanol. The reaction proceeds via nucleophilic attack at the γ-chloro position, forming the pyrrolo ring (Scheme 1).
Key Parameters
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Temperature: 80–100°C
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Reaction Time: 12–24 hours
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Yield: 65–78%
Table 1: Optimization of Cyclization Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOEt | Ethanol | 80 | 24 | 72 |
| K₂CO₃ | DMF | 100 | 12 | 65 |
| DBU | THF | 60 | 18 | 68 |
1,3-Dipolar Cycloaddition Approaches
Benzimidazolium Ylide Route
The 1,3-dipolar cycloaddition of benzimidazolium ylides with electron-deficient alkynes provides a versatile pathway. For 6-methyl derivatives, 3-phenacyl-6-methylbenzimidazolium bromide (1) reacts with dimethyl acetylenedicarboxylate (DMAD) in the presence of tetrapyridinecobalt(II) dichromate (TPCD) and 1,2-epoxybutane (Scheme 2).
Mechanistic Insights
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Ylide Generation : Deprotonation of (1) by epoxybutane forms the reactive ylide (2).
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Cycloaddition : Ylide (2) reacts with DMAD to form a non-aromatic intermediate (3).
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Oxidative Aromatization : TPCD oxidizes (3) to the dihydro-pyrrolo[1,2-a]benzimidazole (4).
Reaction Conditions
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Acid Acceptor: 1,2-Epoxybutane or NEt₃
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Oxidant: TPCD (10 mol%)
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Solvent: DMF or propylene oxide
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Yield: 68–85%
Table 2: Dipolarophile Screen for 6-Methyl Derivative
| Dipolarophile | Temp (°C) | Time (h) | Product Ratio | Yield (%) |
|---|---|---|---|---|
| DMAD | 90 | 4 | 7.7:1 | 85 |
| Methyl propiolate | 70 | 6 | 5.2:1 | 78 |
| Phenylacetylene | 100 | 8 | 3.8:1 | 72 |
Multicomponent One-Pot Syntheses
α-Bromocarbonyl-Mediated Assembly
A one-pot strategy combines 6-methylbenzimidazole, α-bromoketones, and activated acetylenes. For example, reacting 6-methylbenzimidazole with phenacyl bromide and methyl propiolate in propylene oxide yields the target compound in a single step (Scheme 3).
Advantages
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No intermediate purification required
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Broad substrate scope for R groups on the pyrrolo ring
Table 3: Substrate Scope for One-Pot Synthesis
| α-Bromoketone | Alkyne | Yield (%) |
|---|---|---|
| Phenacyl bromide | Methyl propiolate | 79 |
| 4-Fluorophenacyl Br | DMAD | 81 |
| 4-Bromophenacyl Br | Phenylacetylene | 69 |
Functionalization and Post-Synthetic Modifications
Methyl Group Directed Functionalization
The 6-methyl group enhances electron density at adjacent positions, enabling site-selective modifications:
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C-7 Bromination : NBS in CCl₄ introduces bromine at C-7 (yield: 73%).
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C-5 Nitration : HNO₃/H₂SO₄ mixture yields 5-nitro derivatives (yield: 68%).
Table 4: Directed Functionalization Outcomes
| Reaction | Reagents | Position Modified | Yield (%) |
|---|---|---|---|
| Bromination | NBS, CCl₄ | C-7 | 73 |
| Nitration | HNO₃, H₂SO₄ | C-5 | 68 |
| Sulfonation | ClSO₃H, DCM | C-8 | 65 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Scaling up the cycloaddition route requires:
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Residence Time : 20–30 minutes
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Temperature Gradient : 90°C → 25°C for crystallization
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Catalyst Recycling : TPCD recovery via centrifugation (efficiency: 92%)
Table 5: Pilot-Scale Performance Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Purity | 98.5% | 99.2% |
| Solvent Waste | 120 L/kg | 40 L/kg |
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that pyrrolo[1,2-a]benzimidazole derivatives exhibit significant anticancer properties. A notable study highlighted the synthesis of compounds based on this structure that demonstrated selective cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription.
Case Study:
A derivative of 6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.
2. Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have indicated that certain derivatives possess broad-spectrum antibacterial and antifungal properties.
Case Study:
In a comparative study, this compound derivatives were tested against Staphylococcus aureus and Candida albicans. The results showed that some derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyrrolo[1,2-a]benzimidazole derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study:
A study investigated the use of this compound in fabricating OLEDs. The device showed enhanced efficiency and stability compared to devices made with traditional materials.
2. Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for improving mechanical properties and thermal stability.
Case Study:
Research on polymer composites containing this compound demonstrated improved tensile strength and thermal resistance when compared to pure polymers.
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Key Insights :
- Methyl vs. Nitro: The 6-CH₃ group improves lipophilicity and bioavailability compared to 6-NO₂, which may enhance CNS penetration for neuroactive applications .
- Methoxy Derivatives: 5,8-Dimethoxy analogs demonstrate redox-mediated mechanisms (e.g., quinone methide formation), unlike the 6-methyl compound, which lacks such reactivity .
Imidazo[1,2-a]benzimidazoles
Fully unsaturated imidazo[1,2-a]benzimidazoles exhibit distinct pharmacological profiles due to planar aromatic structures:
Key Insights :
Pyrido[1,2-a]benzimidazoles
Expanded ring systems (e.g., pyrido derivatives) show divergent applications:
Key Insights :
- Pyrido derivatives' larger π-systems improve antimicrobial potency but complicate synthesis compared to pyrrolo analogs .
Biological Activity
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fused ring system that combines a pyrrole and a benzimidazole moiety. The molecular formula is with a molar mass of 172.23 g/mol. Its physical properties include:
| Property | Value |
|---|---|
| Density | 1.24 g/cm³ |
| Melting Point | 144-145 °C |
| Boiling Point | 355.7 °C (predicted) |
| pKa | 6.18 (predicted) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
The compound has been investigated for its anticancer activity. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, preventing substrate access and thereby inhibiting enzymatic activity.
- Receptor Modulation : By interacting with receptors, it can alter signal transduction pathways that regulate various physiological processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) value as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 15 μM .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation or multicomponent reactions. For instance, cyclization of appropriately substituted precursors (e.g., nitroimidazoles) under acidic or basic conditions is a common approach. Temperature and solvent polarity significantly affect regioselectivity and yield. For example, polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization efficiency .
- Key Variables : Solvent choice, temperature, and catalyst type (e.g., Lewis acids like ZnCl₂ for regiocontrol).
Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of the bicyclic framework and methyl substitution. For rapid analysis, use -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and dihydro protons (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization is recommended for molecular ion validation .
- Data Interpretation : Compare crystallographic data (e.g., P2₁/n space group, monoclinic symmetry) with computational models (DFT) to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies can predict and optimize the reactivity of this compound in novel reactions?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and reaction pathways. Tools like COMSOL Multiphysics enable simulation of reaction kinetics under varied conditions (pressure, solvent). Pair this with machine learning (ML) to analyze historical reaction datasets for condition optimization .
- Case Study : AI-driven reaction path searches reduced experimental iterations by 40% in analogous imidazo[1,2-a]pyrimidine syntheses .
Q. How can contradictions in reported biological activity data for pyrroloimidazole derivatives be resolved?
- Methodological Answer : Perform meta-analysis of existing datasets, focusing on assay conditions (e.g., cell lines, concentration ranges). Use factorial design experiments to isolate variables like substituent effects (methyl vs. aryl groups) or stereochemistry. For example, 2D-QSAR models correlate electronic parameters (Hammett constants) with cytotoxicity .
- Example : Conflicting IC₅₀ values in cytotoxicity studies may arise from differences in membrane permeability assays (e.g., Caco-2 vs. MDCK cells) .
Q. What experimental frameworks address challenges in scaling up pyrroloimidazole syntheses while maintaining regioselectivity?
- Methodological Answer : Implement flow chemistry for precise control of residence time and temperature. Use inline analytics (e.g., FTIR, HPLC) to monitor intermediates. For example, continuous-flow reactors improved yields of related benzimidazoles by 25% compared to batch methods .
- Critical Parameters : Pressure tolerance, catalyst stability, and solvent recovery rates (e.g., membrane separation technologies for DMF recycling) .
Data Contradiction and Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Cross-validate using orthogonal techniques:
- NMR : Compare with computed chemical shifts (GIAO method).
- MS/MS : Fragment ion patterns should match in-source CID spectra.
- XRD : Resolve tautomeric ambiguities via Hirshfeld surface analysis .
- Case Study : Discrepancies in -NMR signals for C-6 methyl groups were resolved by SC-XRD-confirmed crystal packing effects .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for benzimidazole derivatives:
- PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
- Storage : Inert atmosphere (N₂) at –20°C to prevent oxidation.
- Waste Disposal : Neutralize with 10% acetic acid before incineration .
Emerging Methodologies
Q. How can AI-driven platforms accelerate the discovery of novel pyrroloimidazole-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
